6-乙基-2-(4-甲氧基苯基)喹啉-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

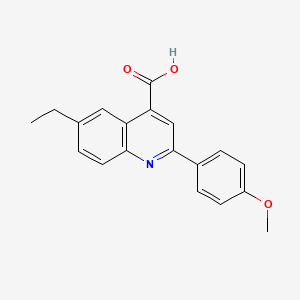

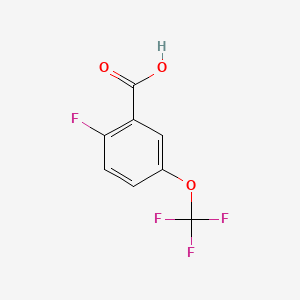

6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carboxylic acid is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the quinoline derivatives discussed in these papers offer insights into the chemical behavior and potential applications of similar compounds.

Synthesis Analysis

The synthesis of quinoline derivatives typically involves the formation of the quinoline ring followed by various functionalization reactions. For instance, the synthesis of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid involves the reaction of an aniline derivative with a malonate, followed by cyclization and subsequent modifications . Similarly, the synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester starts with a lithiated compound reacting with an ethoxymethylenecyanoacetic acid ester, followed by a series of reductions and cyclizations . These methods could potentially be adapted for the synthesis of 6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carboxylic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a bicyclic system that includes a benzene ring fused to a pyridine ring. Substituents on the quinoline core, such as ethyl and methoxy groups, can significantly influence the compound's electronic properties and reactivity. The specific arrangement of atoms and the stereochemistry of the substituents are crucial for the biological activity of these molecules .

Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the nature of the substituents and the reaction conditions. For example, the introduction of a fluorine atom can enhance the molecule's reactivity due to the electronegative nature of fluorine . The presence of methoxy groups can also affect the reactivity, as seen in the synthesis of a fluorescent labeling reagent derived from 6-methoxy-4-quinolone .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, 6-methoxy-4-quinolone exhibits strong fluorescence in a wide pH range, which is a valuable property for biomedical analysis . The stability of these compounds under various conditions, such as heat and light, is also an important consideration, especially for their potential use as pharmaceuticals . The solubility, melting point, and other physicochemical properties are determined by the functional groups present on the quinoline core.

科学研究应用

合成和材料科学

6-乙基-2-(4-甲氧基苯基)喹啉-4-羧酸及其衍生物参与了各种合成过程,因为它们在制药和材料科学中的相关性。例如,利用易得的起始材料实现与结构相关的喹啉衍生物的实用和大规模合成,突显了它们在制药制造中的重要性(Bänziger等,2000)。此外,喹啉-3-羧酸衍生物的新合成展示了有机化学中的创新途径,有助于开发具有潜在材料和药用应用的新化合物(Gao et al., 2011)。

生物医学分析

相关喹啉化合物的一个重要应用是在生物医学分析领域。例如,新型荧光素6-甲氧基-4-喹啉在水介质中跨越广泛pH范围表现出强烈荧光,突显了其作为生物医学分析中荧光标记试剂的潜力(Hirano et al., 2004)。

抗菌应用

对新的喹啉衍生物进行抗菌评估,包括结构与6-乙基-2-(4-甲氧基苯基)喹啉-4-羧酸类似的化合物,揭示了它们在开发新的抗菌剂中的重要性。这些研究不仅提供了关于喹啉化合物的抗菌潜力的见解,还为针对耐药微生物菌株的新药物开发开辟了途径(Kumar & Kumar, 2021)。

光物理研究

对受激态分子内质子转移(ESIPT)启发的唑-喹啉基荧光素的研究,包括与6-乙基-2-(4-甲氧基苯基)喹啉-4-羧酸相关的化合物,为这些化合物的光物理性质提供了宝贵的见解。这些研究对于开发在传感、成像和发光设备中应用的新荧光材料至关重要(Padalkar & Sekar, 2014)。

作用机制

Target of Action

Quinoline derivatives have been found to inhibit a variety of protein kinases , suggesting that 6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carboxylic acid may also interact with these proteins.

Mode of Action

Quinoline derivatives are known to interact with their targets through a variety of mechanisms, including inhibition of enzyme activity . It is possible that 6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carboxylic acid acts in a similar manner.

Pharmacokinetics

It has been suggested that quinoline-containing compounds possess excellent oral pharmacokinetics .

Result of Action

Quinoline derivatives have been found to exhibit antiviral activity , suggesting that 6-Ethyl-2-(4-methoxyphenyl)quinoline-4-carboxylic acid may have similar effects.

属性

IUPAC Name |

6-ethyl-2-(4-methoxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-3-12-4-9-17-15(10-12)16(19(21)22)11-18(20-17)13-5-7-14(23-2)8-6-13/h4-11H,3H2,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBSFINYLDLHJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301210617 |

Source

|

| Record name | 6-Ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301210617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

861412-41-1 |

Source

|

| Record name | 6-Ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=861412-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethyl-2-(4-methoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301210617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(difluoromethoxy)benzyl]-N-methylamine](/img/structure/B1308165.png)

![4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzaldehyde](/img/structure/B1308167.png)